molecular formula C6H4N4O7 B14669709 Hydroxylamine, O-(2,4,6-trinitrophenyl)- CAS No. 38100-34-4

Hydroxylamine, O-(2,4,6-trinitrophenyl)-

Cat. No.: B14669709
CAS No.: 38100-34-4
M. Wt: 244.12 g/mol
InChI Key: NZMGKBDXJNWMPA-UHFFFAOYSA-N
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Description

Hydroxylamine, O-(2,4,6-trinitrophenyl)- (hereafter referred to as PHA) is a nitroaromatic hydroxylamine derivative characterized by a 2,4,6-trinitrophenyl (picryl) group attached to the hydroxylamine moiety. This compound is notable for its stability under ambient conditions compared to other hydroxylamine derivatives, such as O-Tosylhydroxylamine (THA), which degrades at room temperature . PHA is synthesized via condensation and hydrolysis reactions using substituted benzenesulfonyl chlorides and ethyl acetohydroxamate as precursors . Its stability and reactivity make it a valuable N-amination agent in organic synthesis, particularly for electron-deficient systems.

Properties

CAS No.

38100-34-4

Molecular Formula

C6H4N4O7

Molecular Weight

244.12 g/mol

IUPAC Name

O-(2,4,6-trinitrophenyl)hydroxylamine

InChI

InChI=1S/C6H4N4O7/c7-17-6-4(9(13)14)1-3(8(11)12)2-5(6)10(15)16/h1-2H,7H2

InChI Key

NZMGKBDXJNWMPA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])ON)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroxylamine, O-(2,4,6-trinitrophenyl)-, can be synthesized through the reaction of hydroxylamine with 2,4,6-trinitrochlorobenzene. The reaction typically occurs in an aqueous medium under controlled temperature conditions to ensure the stability of the product .

Industrial Production Methods

Industrial production of this compound involves the nitration of phenol to produce 2,4,6-trinitrophenol, followed by the reaction with hydroxylamine. The process requires careful handling of reagents and control of reaction conditions to prevent decomposition and ensure high yield .

Chemical Reactions Analysis

Types of Reactions

Hydroxylamine, O-(2,4,6-trinitrophenyl)-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Hydroxylamine, O-(2,4,6-trinitrophenyl)-, has several scientific research applications:

Mechanism of Action

The mechanism of action of Hydroxylamine, O-(2,4,6-trinitrophenyl)-, involves its ability to act as a nucleophile and participate in various chemical reactions. It targets specific molecular pathways, including the modification of proteins and enzymes through nucleophilic attack. This compound can also interact with reactive oxygen species, influencing oxidative stress pathways .

Comparison with Similar Compounds

Stability and Reactivity in N-Amination Reactions

  • PHA vs. O-Tosylhydroxylamine (THA):
    PHA exhibits superior storage stability at room temperature, whereas THA decomposes under the same conditions. This stability is attributed to the electron-withdrawing trinitrophenyl group in PHA, which reduces nucleophilic susceptibility .

    • Reactivity: THA is a potent N-amination agent but requires immediate use due to instability. PHA, while stable, shows slightly reduced reactivity in certain systems due to steric hindrance from the bulky trinitrophenyl group .
  • PHA vs. 2,4,6-Trimethylbenzenesulfonyl Hydroxylamine (MSH): Both PHA and MSH are stable at room temperature. However, MSH contains a mesitylsulfonyl group instead of a nitroaromatic moiety. MSH demonstrates higher efficiency in aminating electron-poor triazolate anions (e.g., yielding 1-amino-3,5-dinitro-1,2,4-triazole), whereas PHA’s applications are more niche due to its nitro group’s steric and electronic effects .

Comparison with Acetylated Derivatives

  • Acetylpicrylhydroxylamine (O-Acetyl-N-(2,4,6-trinitrophenyl)-hydroxylamine):
    This derivative introduces an acetyl group to the hydroxylamine nitrogen. The acetyl group enhances electrophilicity but reduces thermal stability compared to PHA. Its decomposition pathways involve the release of toxic gases, similar to other nitroaromatics .

Comparison with Nitroaromatic Compounds

Thermal and Chemical Stability

  • PHA vs. N,2,4,6-Tetranitroaniline: N,2,4,6-Tetranitroaniline, a nitramine derivative, deflagrates at 50°C, whereas PHA remains stable under moderate heating. Both compounds emit toxic NOx gases upon decomposition, but PHA’s hydroxylamine core offers distinct reactivity in synthetic applications .
  • PHA vs. 2,4,6-Trinitrotoluene (TNT): While TNT is a well-known explosive, PHA’s stability and lower sensitivity to detonation make it safer for laboratory use. However, both compounds share challenges in biodegradation due to their nitro groups .

Comparison with Sulfonyl Hydroxylamines

Functional Group Influence

  • PHA vs. O-(Mesitylenesulfonyl)hydroxylamine: Sulfonyl groups (e.g., mesitylenesulfonyl) enhance solubility in polar solvents but reduce electrophilicity compared to PHA’s nitroaromatic group. Sulfonyl derivatives are more suited for aqueous-phase reactions, whereas PHA excels in non-polar systems .

Data Tables

Table 1: Stability and Reactivity of Selected Hydroxylamine Derivatives

Compound Stability (RT) Key Reactivity Reference
PHA Stable Moderate N-amination; steric hindrance
THA Unstable High N-amination efficiency
MSH Stable High efficiency in triazolate amination
Acetylpicrylhydroxylamine Moderate Electrophilic acylation; thermal sensitivity

Table 2: Thermal Decomposition Profiles

Compound Decomposition Products Hazard Profile Reference
PHA NOx, CO Moderate toxicity
N,2,4,6-Tetranitroaniline NOx, soot High deflagration risk

Q & A

Q. How can researchers characterize the purity and structural integrity of O-(2,4,6-trinitrophenyl)hydroxylamine?

Methodological Answer:

  • Use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to assess purity.
  • Confirm structural integrity via nuclear magnetic resonance (NMR) spectroscopy. For example, 1^1H NMR in DMSO-d6 should show characteristic aromatic proton signals (δ 8.5–9.5 ppm) from the trinitrophenyl group and hydroxylamine protons (δ 5.0–6.0 ppm).
  • Capillary Electrophoresis (CE) with laser-induced fluorescence (LIF) detection, as demonstrated for TNP-adenosine, can resolve trace impurities and validate synthesis pathways .

Q. What experimental methods are recommended to determine solubility and solvent compatibility for this compound?

Methodological Answer:

  • Perform gravimetric solubility analysis by dissolving known masses in solvents (e.g., DMSO, ethanol) under inert atmospheres. Measure saturation points via filtration and drying.
  • Use UV-Vis spectrophotometry to quantify solubility by monitoring absorbance at λmax (~400 nm for the trinitrophenyl chromophore) in solvent gradients.
  • Reference solubility data for structurally similar compounds (e.g., solubility in DMSO: 79 mg/mL for DPPH derivatives) to guide solvent selection .

Q. What storage conditions are critical to prevent decomposition?

Methodological Answer:

  • Store at –20°C under inert gas (argon or nitrogen) to avoid oxidative degradation.
  • Conduct accelerated stability studies by exposing aliquots to varying temperatures (4°C, 25°C, 40°C) and monitoring decomposition via HPLC over 30 days.
  • Avoid desiccation, as moisture loss can destabilize the compound (e.g., explosive decomposition reported for dry trinitrophenol derivatives) .

Advanced Research Questions

Q. How can steric and electronic effects of the 2,4,6-trinitrophenyl group influence reaction mechanisms with nucleophiles?

Methodological Answer:

  • Analyze reaction kinetics using stopped-flow spectrophotometry to measure rate constants (kobsk_{\text{obs}}) for nucleophilic attack. For example, trinitrophenyl acetate shows reduced N-acylation due to steric hindrance from the perpendicular carbonyl group relative to the aromatic ring .
  • Compare Hammett substituent constants (σ) to quantify electron-withdrawing effects. The trinitrophenyl group’s σ value (~3.3) indicates strong electron withdrawal but is offset by steric bulk, as shown in ester hydrolysis studies .

Q. What advanced techniques enable the study of O-(2,4,6-trinitrophenyl)hydroxylamine in protein-ligand interactions?

Methodological Answer:

  • Use fluorescence quenching assays by conjugating the compound to nucleotide analogs (e.g., TNP-GTP). Monitor binding to Ca2+^{2+}-dependent annexin proteins via changes in fluorescence intensity (λex = 290 nm, λem = 530 nm) .
  • Apply optically gated vacancy CE to resolve protein complexes. For TNP-adenosine, LIF detection achieved sub-micromolar sensitivity in analyzing nucleotide-protein interactions .

Q. How can researchers resolve contradictions in kinetic data for reactions involving this compound?

Methodological Answer:

  • Perform multivariate regression analysis to decouple steric and electronic contributions. For example, trinitrophenyl acetate’s kobsk_{\text{obs}} deviates from linear Hammett plots due to steric hindrance, requiring quadratic fitting .
  • Validate mechanisms using isotopic labeling (e.g., 15^{15}N-hydroxylamine) and track product distribution via mass spectrometry. This approach clarified N- vs. O-acylation pathways in ester reactions .

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